Cas no 53173-91-4 (Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]-)

Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]- is a brominated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-bromophenyl group attached to a thiazole ring, which is further substituted with an acetamide moiety. This compound is of interest due to its role as an intermediate in the synthesis of biologically active molecules, particularly those targeting inflammation or microbial activity. The presence of the bromine atom enhances its reactivity, making it useful for further functionalization in cross-coupling reactions. Its well-defined molecular structure ensures consistency in research applications, while its stability under standard conditions facilitates handling and storage.
Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]- structure
53173-91-4 structure
Product Name:Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]-
CAS No:53173-91-4
MF:C11H9BrN2OS
MW:297.170960187912
CID:1584878
PubChem ID:790490
Update Time:2025-06-07

Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]-
    • 53173-91-4
    • N-[4-(4-bromophenyl)-2-thiazolyl]acetamide
    • 2-Acetamido-4-(4-bromophenyl)thiazole
    • Oprea1_095520
    • CS-0327055
    • 2-Acetamido-4-(4-bromo-phenyl)-thiazole, AldrichCPR
    • CALREGGMKYUGIP-UHFFFAOYSA-N
    • N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide
    • AKOS002935351
    • SCHEMBL12527532
    • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
    • Z29992186
    • DB-172919
    • Oprea1_353934
    • AB-601/30965062
    • MDL: MFCD00297406
    • Inchi: 1S/C11H9BrN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
    • InChI Key: CALREGGMKYUGIP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CSC(NC(C)=O)=N1

Computed Properties

  • Exact Mass: 295.96197
  • Monoisotopic Mass: 295.962
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.99

Acetamide, N-[4-(4-bromophenyl)-2-thiazolyl]- Pricemore >>

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